NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc
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Overview
Description
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc is a complex oligosaccharide composed of multiple monosaccharide units. This compound is part of the sialic acid family, which plays a crucial role in various biological processes, including cell-cell interactions, signaling, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc involves multiple steps, starting from the individual monosaccharides. The key steps include glycosylation reactions to form the glycosidic bonds between the monosaccharide units. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions.
Biology: Plays a role in studying cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the production of glycoproteins and other glycosylated products.
Mechanism of Action
The mechanism of action of NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc involves its interaction with specific receptors on the cell surface. These interactions can trigger various signaling pathways, leading to changes in cellular functions. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .
Comparison with Similar Compounds
Similar Compounds
NeuAc(a2-3)Gal(b1-4)GlcNAc: Another sialic acid-containing oligosaccharide with different glycosidic linkages.
NeuAc(a2-6)Gal(b1-4)GlcNAc: Similar structure but with a different sialic acid linkage.
Gal(b1-3)GlcNAc: A simpler oligosaccharide without sialic acid residues.
Uniqueness
NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc is unique due to its specific glycosidic linkages and the presence of multiple sialic acid residues. These features contribute to its distinct biological functions and interactions .
Properties
CAS No. |
38598-36-6 |
---|---|
Molecular Formula |
C34H56N2O27 |
Molecular Weight |
924.8 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H56N2O27/c1-10(42)35-19-12(44)3-33(31(54)55,61-27(19)22(50)15(47)6-38)60-18(9-41)24(52)28-20(36-11(2)43)13(45)4-34(62-28,32(56)57)63-29-23(51)17(8-40)58-30(25(29)53)59-26(16(48)7-39)21(49)14(46)5-37/h5,12-30,38-41,44-53H,3-4,6-9H2,1-2H3,(H,35,42)(H,36,43)(H,54,55)(H,56,57)/t12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23-,24+,25+,26+,27+,28+,29-,30-,33+,34-/m0/s1 |
InChI Key |
MQZCSQZIUQOHCH-VRYNHTRWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O |
Origin of Product |
United States |
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